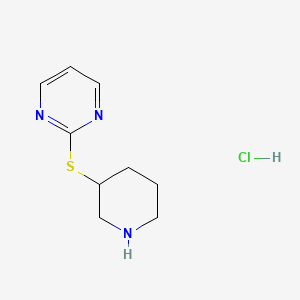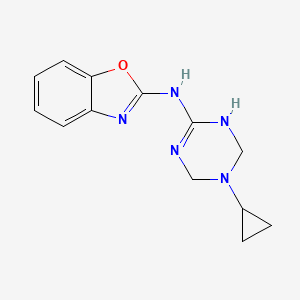![molecular formula C5H3ClN4 B1429572 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 633328-98-0](/img/structure/B1429572.png)
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Descripción general
Descripción
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C5H3ClN4 . It is a member of the pyrazolopyrimidine family, which is a large group of N-heterocyclic compounds that have significant impact in medicinal chemistry . This compound has been identified as a promising lead for targeting PAK1, a kinase associated with cell proliferation, survival, and migration .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves high-throughput virtual screening and structure-based strategies . The exact synthesis pathway can vary depending on the desired functional groups and substituents. More detailed information about the synthesis of this compound can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with a chlorine atom attached to the 5-position . The InChI code for this compound is 1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H, (H,8,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.56 and a solid physical form . The compound should be stored at 2-8°C .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine in Drug Discovery : Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and as CNS agents. This scaffold serves as a building block for developing drug-like candidates, with structure-activity relationship (SAR) studies highlighting its potential across various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives highlight the scaffold's adaptability in medicinal chemistry, encouraging further exploration into its utility for potential drug candidates (Cherukupalli et al., 2017).
Pyrazolo[3,4-d]pyrimidines and Their Medicinal Significance : Pyrazolopyrimidines, including structures similar to 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, are fused heterocyclic systems that mimic the structure of purines, which has led to significant biological investigations to assess their therapeutic significance. They are known to play a crucial role in various disease conditions, with bioactivity studies revealing their potential across the central nervous system, cardiovascular system, cancer, and inflammation, among others. These compounds' biochemical and biophysical properties underscore their medicinal relevance, suggesting that derivatives of this compound could similarly possess valuable therapeutic applications (Chauhan & Kumar, 2013).
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage . The compound exerts significant inhibitory activity, with IC50 values in the nanomolar range .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the arrest of cell growth at the G0-G1 stage, preventing the cells from entering the S phase and thus halting DNA replication . This effect is particularly significant in cancer cells, which typically exhibit uncontrolled cell division .
Pharmacokinetics
It is also predicted to be BBB (Blood-Brain Barrier) permeant .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Direcciones Futuras
The future directions for research on 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and related compounds may involve further exploration of their potential as kinase inhibitors, particularly for PAK1 . Additionally, their significant photophysical properties may warrant further investigation in material science .
Análisis Bioquímico
Biochemical Properties
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, primarily through its inhibition of CDKs . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . The compound also affects gene expression and cellular metabolism, contributing to its overall impact on cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent inhibition of enzyme activity. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at specific checkpoints, ultimately resulting in apoptosis. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity over extended durations . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .
Propiedades
IUPAC Name |
5-chloro-1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTKTXTWOUDUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732983 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-98-0 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)



![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
